Calcium titanium oxide (CaTiO3)
Description
Crystallographic Symmetry and Phase Transitions
Calcium titanium oxide undergoes reversible phase transitions as a function of temperature. At room temperature (296 K), it adopts an orthorhombic crystal system with the Pbnm space group. Heating to approximately 1,380 K induces a transition to a tetragonal phase (I4/mcm), followed by a cubic phase (Pm$\overline{3}$m) at 1,720 K. These transitions are displacive, driven by cooperative tilting of TiO₆ octahedra and cation displacements. The orthorhombic-to-tetragonal transition involves a reduction in octahedral tilting, while the tetragonal-to-cubic transition eliminates tilting entirely, restoring ideal perovskite symmetry.
Orthorhombic Pbnm Structure Analysis
The orthorhombic Pbnm phase features a distorted perovskite framework. Titanium ions occupy octahedral sites coordinated by six oxygen atoms, while calcium ions reside in 12-coordinated cuboctahedral cavities. The lattice parameters at 296 K are a = 5.442 Å, b = 5.512 Å, and c = 7.708 Å, with a Glazer tilt system a⁻a⁻c⁺. This distortion arises from rotational instabilities of TiO₆ octahedra, which reduce lattice strain by buckling along the crystallographic c-axis. Compared to the ideal cubic perovskite (tolerance factor t = 0.97), the orthorhombic structure accommodates smaller Ca²⁺ ions through cooperative octahedral rotations.
Tetragonal I4/mcm and Cubic Phase Stability
At elevated temperatures (1,380–1,720 K), CaTiO₃ stabilizes in the tetragonal I4/mcm phase, characterized by a = 3.87 Å and c = 3.89 Å. This phase retains partial octahedral tilting (a⁰a⁰c⁻ tilt system) but exhibits reduced distortion compared to the orthorhombic phase. Above 1,720 K, the cubic phase (Pm$\overline{3}$m) emerges, with a lattice constant of 3.82 Å and ideal perovskite geometry.
Under high pressure, the cubic phase remains stable up to 120 GPa, as shown by first-principles calculations. The lattice parameter contracts linearly with pressure, decreasing from 3.89 Å at 0 GPa to 3.49 Å at 120 GPa. This compressibility is anisotropic, with Ti–O bonds shortening more rapidly than Ca–O bonds, as evidenced by the following data:
| Pressure (GPa) | Lattice Parameter (Å) | Ti–O Bond Length (Å) | Ca–O Bond Length (Å) |
|---|---|---|---|
| 0 | 3.89 | 1.945 | 2.750 |
| 120 | 3.49 | 1.734 | 2.450 |
Table 1: Pressure-dependent structural parameters of cubic CaTiO₃.
Defect Chemistry and Non-Stoichiometric Variations
Defects in CaTiO₃ primarily manifest as cation vacancies or oxygen vacancies. Ytterbium (Yb³⁺) doping studies reveal three incorporation mechanisms:
- Ca-site substitution : Yb³⁺ replaces Ca²⁺, compensated by calcium vacancies (Yb${\text{Ca}}^- $–V${\text{Ca}}''$).
- Ti-site substitution : Yb³⁺ occupies Ti⁴⁺ sites, balanced by oxygen vacancies (Yb${\text{Ti}}'$–V${\text{O}}- - $).
- Dual-site substitution : Yb³⁺ substitutes both Ca²⁺ and Ti⁴⁺, achieving charge neutrality without vacancies.
Oxygen vacancy migration barriers in CaTiO₃ (1.2–1.5 eV) are higher than in SrTiO₃ (0.9 eV) due to stronger lattice distortions. These vacancies localize near Ti sites, inducing Jahn-Teller distortions that trap charges and alter dielectric properties. For instance, Yb-doped CaTiO₃ with dual-site substitution exhibits a 10-fold increase in dielectric constant (εᵣ ≈ 2,200 at 1 kHz) compared to undoped samples.
Properties
IUPAC Name |
calcium;oxygen(2-);titanium(4+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.3O.Ti/q+2;3*-2;+4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUCVIBPSSMHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ca+2].[Ti+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaO3Ti | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890839 | |
| Record name | Calcium titanium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12049-50-2, 37226-56-5 | |
| Record name | Calcium titanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012049502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium titanium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALCIUM TITANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RX87EZD0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Procedural Steps
- Precursor Preparation : Calcium and titanium precursors are dissolved in ethanol-acetic acid mixtures under acidic conditions (pH 1–3).
- Gel Formation : Mixing the solutions induces gelation, followed by drying at 80–120°C.
- Calcination : Heating the gel at 600–900°C produces crystalline CaTiO₃ with a high Qf value (microwave quality factor), ideal for miniaturized electronic devices.
Morphological Control
A study in New Journal of Chemistry revealed that varying polyethylene glycol (PEG) molecular weight and water content modulates particle shape. Rectangular CaTiO₃ particles synthesized with PEG-400 exhibited superior photocatalytic activity (e.g., methylene blue degradation) due to their high surface area (10.81 m²/g) and exposed reactive facets.
Hydrothermal Synthesis
Hydrothermal methods facilitate the growth of single-crystalline CaTiO₃ with unique morphologies. RSC Advances (2019) reported the synthesis of tetragonal CaTiO₃ microrods with vertical V-type holes using K₂Ti₆O₁₃ nanofibers as titanium sources. Reaction conditions such as KOH concentration (1.0 mol/L) and temperature (180–200°C) govern the crystallization kinetics:
- Low KOH Concentrations : Slow formation of calcium titanate intermediates, leading to oriented attachment and hole formation.
- High KOH Concentrations : Rapid crystallization produces irregular particles.
The microrods’ aligned porosity enhances light absorption, making them suitable for photoelectrochemical applications.
Molten-Salt Synthesis with Eco-Friendly Precursors
Recent advancements emphasize sustainable synthesis routes. A 2024 study utilized Pensi shell waste (53.1 wt% CaO) as a calcium source in a KCl/K₂SO₄ molten-salt system. Key steps include:
- Shell Processing : Calcination at 900°C converts shells into CaO.
- Reactive Mixing : CaO and TiO₂ are mixed with eutectic salts (1:2 molar ratio) and heated at 750–950°C.
- Washing : Removing residual salts yields single-phase CaTiO₃ with an orthorhombic structure (space group Pbnm).
The resulting material exhibited a dielectric constant of 150 and energy storage efficiency of 84.8%, underscoring its viability for green electronics.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, enabling rapid synthesis of CaTiO₃ nanospheres. Subbian et al. employed calcium acetate and titanium oxysulfate precursors with hydrogen peroxide, achieving 50 nm particles within 10 minutes. The method’s rapidity and low energy consumption make it ideal for scalable production.
Comparative Analysis of Synthesis Methods
Factors Influencing CaTiO₃ Properties
Crystallinity and Phase Purity
XRD analyses confirm that stoichiometric Ca:Ti ratios (1:1) and calcination above 600°C are critical for single-phase formation. Deviations cause secondary phases like CaCO₃ or TiO₂.
Morphological Dependencies
Dielectric and Optical Properties
CaTiO₃’s bandgap (3.59 eV) and low dielectric loss (tan δ < 0.02) make it suitable for high-frequency devices.
Chemical Reactions Analysis
Types of Reactions: Calcium titanate undergoes various chemical reactions, including:
Oxidation and Reduction: Calcium titanate can participate in redox reactions, where it can act as an oxidizing or reducing agent depending on the reaction conditions.
Substitution Reactions: The compound can undergo substitution reactions where one or more of its ions are replaced by other ions, altering its properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in reactions with calcium titanate include oxygen and hydrogen peroxide.
Reducing Agents: Reducing agents such as hydrogen and carbon monoxide can be used in reduction reactions.
Substitution Reactions: These reactions often involve the use of metal salts or other ionic compounds to replace calcium or titanium ions in the structure.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce titanium dioxide, while reduction reactions may yield metallic titanium .
Scientific Research Applications
Calcium titanate has a wide range of scientific research applications, including:
Electronics Industry: Its high dielectric constant makes it a vital material in the manufacturing of capacitors, which are key components in virtually all electronic circuits.
Photocatalysis: The high surface area and robust crystalline structure of calcium titanate make it an excellent photocatalyst for the degradation of organic pollutants.
Biomedical Applications: Recent studies have shown that calcium titanate exhibits good biocompatibility, making it a potential material for biomedical applications such as bone grafts and implants.
Environmental Applications: Calcium titanate is used in water purification processes to remove heavy metals and organic pollutants due to its strong adsorption and photocatalytic properties.
Mechanism of Action
The mechanism by which calcium titanate exerts its effects is primarily related to its crystalline structure and chemical properties. The perovskite structure of calcium titanate allows it to interact with various molecules and ions, facilitating reactions such as adsorption and photocatalysis. The molecular targets and pathways involved include:
Adsorption Sites: The surface of calcium titanate provides numerous adsorption sites for pollutants and metal ions, allowing for their removal from water and other environments.
Photocatalytic Pathways: Under light irradiation, calcium titanate generates electron-hole pairs that can degrade organic pollutants through oxidation-reduction reactions.
Comparison with Similar Compounds
Structural and Physical Properties
Key Insights :
- CaTiO₃ and MgTiO₃ share perovskite-related structures but differ in cation arrangement (Ca²⁺ vs. Mg²⁺), impacting dielectric and thermal properties.
- CCTO’s cubic structure enables a colossal dielectric constant (>10,000), far exceeding CaTiO₃’s ~200 .
- TiO₂, while widely used in photocatalysis, suffers from thermal instability compared to CaTiO₃ .
Dielectric and Electronic Properties
Key Insights :
Photocatalytic Performance
Key Insights :
Thermal and Mechanical Behavior
- Thermal Expansion : CaTiO₃ exhibits a linear thermal expansion coefficient of ~8.5 × 10⁻⁶ K⁻¹, lower than MgTiO₃ (~9.2 × 10⁻⁶ K⁻¹), ensuring dimensional stability in high-temperature environments .
- Mechanical Strength : CaTiO₃’s Vickers hardness (~7.5 GPa) surpasses MgTiO₃ (~6.2 GPa) due to stronger Ca–O bonds .
Biological Activity
Calcium titanium oxide (CaTiO3), a compound with a perovskite structure, has garnered significant interest in biomedical applications due to its promising biological activity. This article delves into the biological interactions of CaTiO3, particularly focusing on its biocompatibility, cytotoxicity, and potential applications in bone repair and as an antibacterial agent.
Overview of Calcium Titanium Oxide
Calcium titanium oxide is an inorganic compound known for its unique electrical and optical properties. Its biocompatibility makes it suitable for various biomedical applications, particularly in bone implants and dental materials. The compound promotes osteoconductivity, which is essential for bone integration and growth when used in implants.
General Findings
Recent studies have evaluated the cytotoxic effects of calcium titanium oxide nanoparticles (CaTiO3-NPs) on human skin fibroblast (HSF) cells. Results indicate that while CaTiO3-NPs exhibit concentration-dependent cytotoxicity, they do not significantly alter intracellular reactive oxygen species (ROS) levels or DNA integrity at lower concentrations. The half-maximal inhibitory concentration (IC50) for CaTiO3-NPs was determined to be approximately 71.88 µg/mL after 72 hours of exposure .
Table 1: Cytotoxicity Results
| Treatment Concentration (µg/mL) | Cell Viability (%) | IC50 (µg/mL) |
|---|---|---|
| 0.01 | ~100 | >100 |
| 0.1 | ~98 | |
| 1 | ~95 | |
| 10 | ~85 | |
| 100 | ~70 | |
| 1000 | ~40 |
Note: Cell viability assessed using the SRB assay.
Osteoconductive Properties
Calcium titanium oxide has demonstrated significant osteoconductive properties, making it suitable for bone repair applications. A study incorporating iodine into CaTiO3 showed enhanced bone-bonding capabilities and sustained antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The iodine-loaded CaTiO3 exhibited a reduction rate greater than 99% against these bacteria over extended periods .
The mechanism behind the osteoconductivity of CaTiO3 involves its ability to promote apatite formation in simulated body fluid (SBF). This characteristic is crucial for enhancing the integration of implants with surrounding bone tissue. The formation of a calcium-deficient calcium titanate layer on the surface facilitates ion exchange and enhances bioactivity .
Antibacterial Activity
The antibacterial properties of calcium titanium oxide have been explored extensively, particularly in the context of orthopedic and dental implants. The incorporation of iodine into CaTiO3 has been shown to significantly enhance its antibacterial efficacy. The treated surfaces not only exhibit strong initial antibacterial activity but also maintain this effect over time, demonstrating a gradual release of iodine ions that contribute to sustained antimicrobial action .
Case Studies
-
Iodine-Loaded Calcium Titanate :
- Objective : To evaluate the effectiveness of iodine-loaded CaTiO3 in preventing bacterial infection in orthopedic implants.
- Findings : The study reported a >99% reduction in bacterial counts over three months, with no cytotoxic effects observed on surrounding cells. Apatite formation was evident within three days post-implantation .
- Cytotoxicity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
